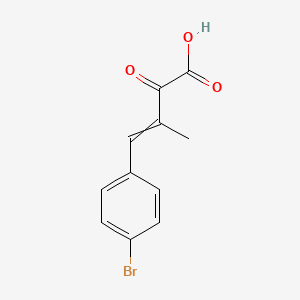![molecular formula C22H30O2 B12615714 2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol CAS No. 910614-80-1](/img/structure/B12615714.png)
2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol is a biphenyl derivative characterized by the presence of two tert-butyl groups and two methyl groups on the biphenyl scaffold. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol typically involves the reaction of 2,2’-Di-tert-butyl-5,5’-dimethylbiphenyl with appropriate reagents to introduce the hydroxyl groups at the 4,4’ positions. One common method involves the use of tert-butyl lithium and subsequent oxidation to achieve the desired diol .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding biphenyl alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Biphenyl alcohols
Substitution: Halogenated or nitrated biphenyl derivatives
科学的研究の応用
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol has several scientific research applications:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
作用機序
The mechanism of action of 2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The molecular targets include various enzymes and proteins that participate in oxidative stress pathways. The compound’s bulky tert-butyl groups provide steric hindrance, enhancing its stability and reactivity .
類似化合物との比較
Similar Compounds
- 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol
- 6,6’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl
Uniqueness
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity .
特性
CAS番号 |
910614-80-1 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
5-tert-butyl-4-(2-tert-butyl-4-hydroxy-5-methylphenyl)-2-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(17(11-19(13)23)21(3,4)5)16-10-14(2)20(24)12-18(16)22(6,7)8/h9-12,23-24H,1-8H3 |
InChIキー |
UCIJIIYLYSXTST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)C(C)(C)C)C2=C(C=C(C(=C2)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
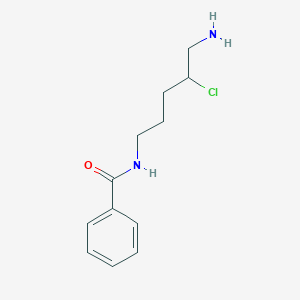
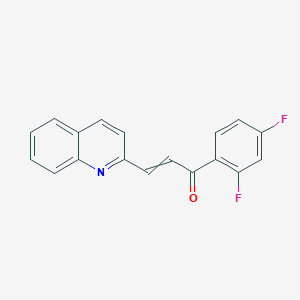
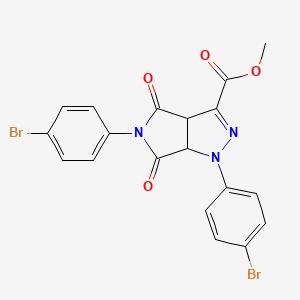
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
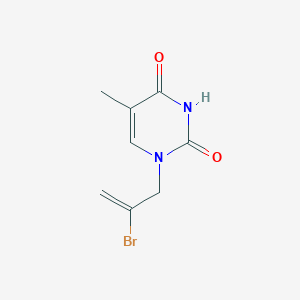
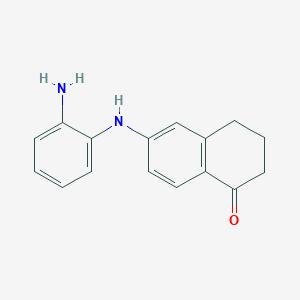
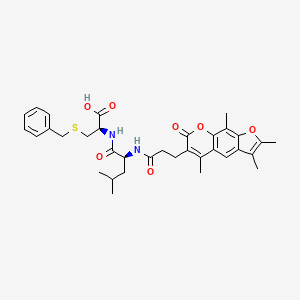
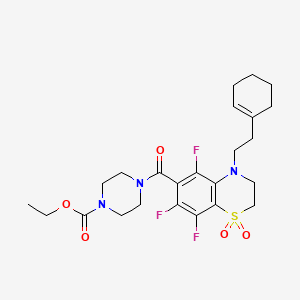
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
